Cas no 117291-14-2 (3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid)

3-(3-フルオロフェニル)-3-(トリフルオロアセトアミド)プロパン酸は、フッ素置換基を有する芳香族化合物とトリフルオロアセトアミド基を組み合わせた特異な構造を持つ有機酸です。この化合物の特徴は、高い電子求引性を示すフッ素原子とアミド基の相互作用により、優れた安定性と反応性を兼ね備えている点です。医薬品中間体や農薬合成における重要なビルディングブロックとしての応用が期待され、特に生体適合性材料や薬理活性分子の設計において有用性が認められています。その立体障害効果と極性官能基の組み合わせは、標的分子との特異的相互作用を可能にします。

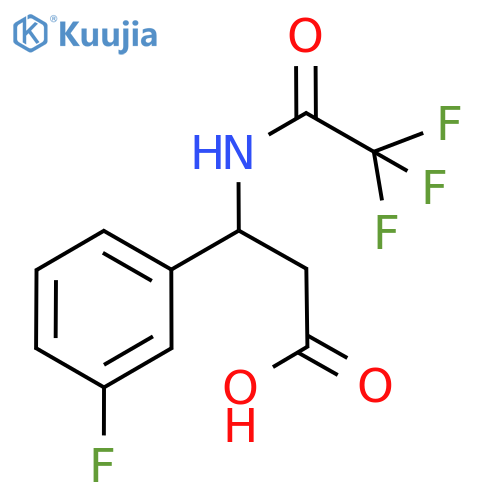

117291-14-2 structure

商品名:3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid

CAS番号:117291-14-2

MF:C11H9F4NO3

メガワット:279.187677145004

MDL:MFCD03011834

CID:4575017

PubChem ID:3720992

3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(3-FLUOROPHENYL)-3-[(2,2,2-TRIFLUOROACETYL)AMINO]PROPANOIC ACID

- 3-(3-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid

- Benzenepropanoic acid, 3-fluoro-β-[(2,2,2-trifluoroacetyl)amino]-

- 3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid

-

- MDL: MFCD03011834

- インチ: 1S/C11H9F4NO3/c12-7-3-1-2-6(4-7)8(5-9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18)

- InChIKey: SVRYOEPAUNPIMZ-UHFFFAOYSA-N

- ほほえんだ: C(CC(=O)O)(NC(=O)C(F)(F)F)C1=CC=CC(F)=C1

3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00867966-1g |

3-(3-Fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid |

117291-14-2 | 90% | 1g |

¥4193.0 | 2023-04-05 | |

| Enamine | EN300-12613386-0.5g |

3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid |

117291-14-2 | 0.5g |

$645.0 | 2023-05-25 | ||

| Enamine | EN300-12613386-1.0g |

3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid |

117291-14-2 | 1g |

$671.0 | 2023-05-25 | ||

| Enamine | EN300-12613386-0.1g |

3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid |

117291-14-2 | 0.1g |

$591.0 | 2023-05-25 | ||

| Enamine | EN300-12613386-2.5g |

3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid |

117291-14-2 | 2.5g |

$1315.0 | 2023-05-25 | ||

| Enamine | EN300-12613386-10.0g |

3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid |

117291-14-2 | 10g |

$2884.0 | 2023-05-25 | ||

| Enamine | EN300-12613386-100mg |

3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid |

117291-14-2 | 100mg |

$476.0 | 2023-10-02 | ||

| Enamine | EN300-12613386-1000mg |

3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid |

117291-14-2 | 1000mg |

$541.0 | 2023-10-02 | ||

| Enamine | EN300-12613386-2500mg |

3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid |

117291-14-2 | 2500mg |

$1063.0 | 2023-10-02 | ||

| Enamine | EN300-12613386-500mg |

3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid |

117291-14-2 | 500mg |

$520.0 | 2023-10-02 |

3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid 関連文献

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

117291-14-2 (3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid) 関連製品

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 857369-11-0(2-Oxoethanethioamide)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:117291-14-2)3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid

清らかである:99%

はかる:1g

価格 ($):550.0